2-Thiazoleethanamine, alpha-methyl-

Description

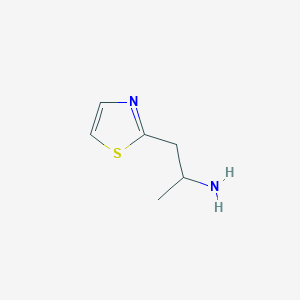

2-Thiazoleethanamine, alpha-methyl- (IUPAC name: 2-(1,3-thiazol-2-yl)propan-1-amine) is a substituted thiazole derivative characterized by a methyl group at the α-position of the ethylamine side chain. This structural modification distinguishes it from simpler thiazole amines like 2-thiazoleethanamine (molecular weight: 128.19 g/mol; ). Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, conferring electronic and steric properties critical for biological interactions .

Properties

IUPAC Name |

1-(1,3-thiazol-2-yl)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-5(7)4-6-8-2-3-9-6/h2-3,5H,4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDUWTHZMQZVPFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=NC=CS1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Thiazoleethanamine, alpha-methyl- is a compound characterized by its thiazole ring and amino group, which contribute to its diverse biological activities. This article examines its biological activity, including antimicrobial, anticancer, and neuroprotective effects, supported by case studies and research findings.

Chemical Structure

The structure of 2-Thiazoleethanamine, alpha-methyl- can be represented as follows:

Key Features

- Thiazole Ring : A five-membered ring containing sulfur and nitrogen.

- Amino Group : Contributes to the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that 2-Thiazoleethanamine, alpha-methyl- exhibits significant antimicrobial activity against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µg/mL | |

| S. aureus | 16 µg/mL | |

| C. albicans | 64 µg/mL |

Mechanism of Action : The compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways, leading to cell death.

Anticancer Activity

The anticancer potential of 2-Thiazoleethanamine, alpha-methyl- has been explored in several studies:

-

In Vitro Studies : Demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

- IC50 values ranged from 10 to 25 µM, indicating potent activity against these cell lines .

- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups.

Neuroprotective Effects

Recent studies have indicated that 2-Thiazoleethanamine, alpha-methyl- may have neuroprotective properties:

- Mechanism : The compound appears to inhibit oxidative stress and apoptosis in neuronal cells.

- Case Study : In a rodent model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of neuroinflammation .

Case Study 1: Antimicrobial Efficacy

A study evaluated the effectiveness of 2-Thiazoleethanamine, alpha-methyl- against multi-drug resistant strains of bacteria. The results showed that the compound significantly inhibited the growth of resistant strains, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Cancer Cell Line Testing

In a laboratory setting, researchers treated various cancer cell lines with different concentrations of the compound. The results indicated a dose-dependent response in cell viability, confirming its potential as an anticancer therapeutic.

Comparison with Similar Compounds

Thiazole and related heterocyclic derivatives exhibit diverse biological activities, influenced by substituent type, position, and electronic effects. Below is a comparative analysis of 2-thiazoleethanamine, alpha-methyl- with structurally related compounds:

Structural Analogs and Substituent Effects

*Estimated based on 2-thiazoleethanamine () + methyl group (14.03 g/mol).

Key Observations :

- For example, nitro-substituted analogs (e.g., 2-amino-5-nitrothiazole) exhibit enhanced antibacterial activity due to electron-withdrawing effects .

- Heterocycle Comparison : Thiophene analogs (e.g., 2-(thiophen-2-yl)ethylamine) lack the nitrogen atom in the ring, reducing polarity and hydrogen-bonding capacity compared to thiazoles .

- Ring Substituents : 4,5-Dimethylthiazole derivatives () demonstrate that alkyl groups on the thiazole ring improve lipophilicity, correlating with antimicrobial efficacy in related compounds .

Physicochemical Properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.